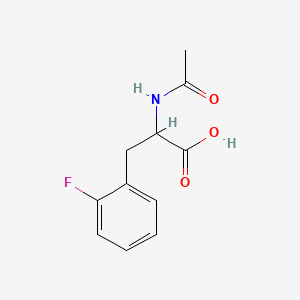

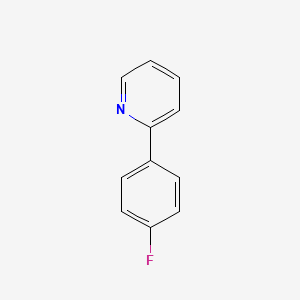

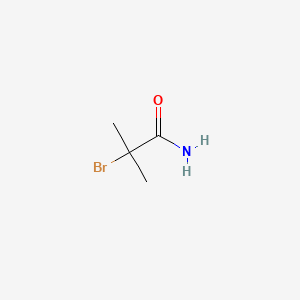

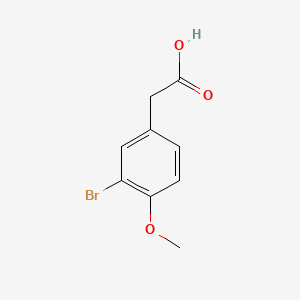

![molecular formula C20H23NO B1266671 [1,1'-联苯]-4-腈,4'-(庚氧基)- CAS No. 52364-72-4](/img/structure/B1266671.png)

[1,1'-联苯]-4-腈,4'-(庚氧基)-

描述

[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- (hereafter referred to as BPC-4H) is an organic compound that has been the subject of extensive research in recent years due to its potential applications in various scientific fields. BPC-4H is a derivative of biphenyl, a type of aromatic hydrocarbon that is composed of two benzene rings connected by a single bond. The heptyloxy group is attached to the nitrogen atom of the carbonitrile group, making BPC-4H a nitrogen-containing heterocyclic compound. The unique structure of BPC-4H has led to its use in a variety of scientific applications, including organic synthesis, medicinal chemistry, and biochemistry.

科学研究应用

Flexoelectric Effect in Monolayers

4’-Heptyloxy-4-cyanobiphenyl: has been studied for its flexoelectric properties when formed into monolayers at an air-water interface. The flexoelectric effect is crucial for the development of new materials for sensors and actuators. Researchers have used Maxwell displacement current (MDC) and optical second harmonic generation measurements to detect this effect, which is significant for understanding the electrical behavior of liquid crystal monolayers .

Helical Liquid Crystals Induction

This compound is also used to induce helical mesophases in liquid crystals. The ability to control the chirality and helical structure of liquid crystals is important for advanced display technologies and optical devices. The compound’s structure allows it to interact with liquid crystal molecules, influencing their orientation and inducing a helical twist .

Liquid Crystal Phase Behavior

The length of the aliphatic chain in compounds like 4’-Heptyloxy-4-cyanobiphenyl is critical for determining the phase behavior of liquid crystals. This compound, with its seven methylene units, contributes to the study of how molecular structure affects the liquid crystal phases, which is essential for designing materials with specific thermal and optical properties .

Material Synthesis and Supply

As a chemical compound with specific properties, 4’-Heptyloxy-4-cyanobiphenyl is supplied by chemical companies for experimental and research use. Its availability facilitates various studies in material science, particularly in the synthesis of new compounds and materials with desired characteristics .

Dielectric Anisotropy in Liquid Crystals

The compound’s influence on the dielectric anisotropy of liquid crystals is another area of application. Dielectric anisotropy is a key parameter in the performance of liquid crystal displays (LCDs). Understanding how additives like 4’-Heptyloxy-4-cyanobiphenyl affect this property can lead to improvements in LCD technology .

安全和危害

作用机制

Target of Action

The primary target of 4’-Heptyloxy-4-cyanobiphenyl, also known as 4-Cyano-4’-heptyloxybiphenyl, is the flexoelectric effect . This effect is a property of certain materials that allows them to generate a voltage when a mechanical strain gradient is applied .

Mode of Action

The compound interacts with its target by forming monolayers at the air-water interface . This interaction is studied using Maxwell displacement current (MDC) and optical second harmonic generation measurements . The flexoelectric effect is quenched due to the flow orientation of the monolayers .

Biochemical Pathways

The compound’s interaction with the flexoelectric effect suggests it may influenceelectromechanical coupling processes within the system .

Pharmacokinetics

Its physical properties such as itsmelting point (54-57 °C) and boiling point (442.9±38.0 °C) can influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of 4’-Heptyloxy-4-cyanobiphenyl is the modulation of the flexoelectric effect . This can lead to changes in the voltage generated by the material under mechanical strain .

Action Environment

The action of 4’-Heptyloxy-4-cyanobiphenyl is influenced by environmental factors such as the presence of an air-water interface . The compound forms monolayers at this interface, which are crucial for its interaction with the flexoelectric effect . The orientation of these monolayers can also affect the compound’s efficacy .

属性

IUPAC Name |

4-(4-heptoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-2-3-4-5-6-15-22-20-13-11-19(12-14-20)18-9-7-17(16-21)8-10-18/h7-14H,2-6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBFKTCKZLMJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068747 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- | |

CAS RN |

52364-72-4 | |

| Record name | 4′-(Heptyloxy)[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52364-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(heptyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052364724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(heptyloxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。